

Application of Cyclobenzaprine N-oxide in Drug Metabolism Studies

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Compound of Interest		
Compound Name:	Cyclobenzaprine N-oxide	
Cat. No.:	B195617	Get Quote

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Introduction

Cyclobenzaprine, a widely prescribed muscle relaxant, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3] Understanding the metabolic fate of cyclobenzaprine is crucial for characterizing its pharmacokinetic profile, assessing potential drug-drug interactions, and ensuring its safe and effective use. One of the identified metabolites is **Cyclobenzaprine N-oxide**, formed through the oxidation of the tertiary amine group of the parent molecule.[4][5] This document provides detailed application notes and protocols for the study of **Cyclobenzaprine N-oxide** in the context of drug metabolism.

Cyclobenzaprine N-oxide serves as an important analyte in metabolic studies for several reasons. Its formation represents a significant metabolic pathway that can influence the overall clearance and half-life of cyclobenzaprine. Furthermore, the N-oxide metabolite may possess its own pharmacological or toxicological properties, necessitating its characterization and quantification. The study of **Cyclobenzaprine N-oxide** is also relevant for reaction phenotyping to identify the specific enzymes responsible for its formation, which can include both CYP isoforms and flavin-containing monooxygenases (FMOs).[6]

These application notes provide a framework for incorporating the study of **Cyclobenzaprine N-oxide** into drug metabolism research, from in vitro experiments using human liver microsomes to analytical method development for its quantification.



Data Presentation

Table 1: Physicochemical and Pharmacokinetic

Properties of Cyclobenzaprine

Parameter	Value	Reference
Molecular Formula	C20H21N	[7]
Molecular Weight	275.39 g/mol	N/A
Protein Binding	~93%	[1]
Major Metabolizing Enzymes	CYP3A4, CYP1A2 (lesser extent CYP2D6)	[1][2]
Major Metabolic Pathways	N-demethylation, Glucuronidation	[1]
Elimination Half-Life (Immediate Release)	18 hours (range: 8-37 hours)	[1]
Primary Route of Excretion	Renal (as glucuronide conjugates)	[1][8]

Table 2: Analytical Methods for Cyclobenzaprine

Quantification

LC-MS/MSHuman Plasma0.049 ng/mL0.049 - 29.81 ng/mLLiquid-Liquid Extraction[9][10]LC-MS/MSHuman Plasma0.25 ng/mL ng/mL0.25 - 15 ng/mL ExtractionLiquid-Liquid Extraction[11]LC-MS/MSDog Plasma0.0200 ng/mL0.0200 - 10.0 ng/mLOrganic Solvent Extraction[12]	Analytical Method	Matrix	LLOQ	Linearity Range	Extraction Method	Reference
LC-MS/MS Plasma 0.25 ng/mL ng/mL Extraction [11] LC-MS/MS Dog Plasma 0.0200 ng/mL 0.0200 - 10.0 ng/mL Organic Solvent Solvent [12]	LC-MS/MS		0.049 ng/mL			[9][10]
LC-MS/MS Dog Plasma 0.0200 ng/mL Solvent [12] ng/mL	LC-MS/MS		0.25 ng/mL			[11]
	LC-MS/MS	Dog Plasma	0.0200 ng/mL		Solvent	[12]



Experimental Protocols

Protocol 1: In Vitro Metabolism of Cyclobenzaprine in Human Liver Microsomes

This protocol describes a general procedure for incubating cyclobenzaprine with human liver microsomes to study the formation of its metabolites, including **Cyclobenzaprine N-oxide**.

Materials:

- Cyclobenzaprine
- Cyclobenzaprine N-oxide reference standard (commercially available from suppliers such as MedChemExpress, GalChimia, or Simson Pharma)[13][14][15]
- Pooled Human Liver Microsomes (HLMs)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
- Potassium phosphate buffer (100 mM, pH 7.4)
- Magnesium chloride (MgCl₂)
- Acetonitrile (ACN), HPLC grade
- Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the matrix)
- Microcentrifuge tubes
- Incubator/shaking water bath (37°C)
- Centrifuge

Procedure:

Preparation of Incubation Mixtures:



- On ice, prepare incubation mixtures in microcentrifuge tubes. A typical final incubation volume is 200 μL.
- Add potassium phosphate buffer (pH 7.4).
- Add MgCl₂ to a final concentration of 3.3 mM.[16]
- Add human liver microsomes to a final protein concentration of 0.5 mg/mL.
- Add cyclobenzaprine to the desired final concentration (e.g., 1-10 μM). The solvent concentration (e.g., DMSO or acetonitrile) should be kept low (<1%) to avoid inhibiting enzyme activity.[17]

Pre-incubation:

- Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to equilibrate with the microsomes.
- Initiation of Metabolic Reaction:
 - Initiate the reaction by adding the NADPH regenerating system.
 - For negative controls, add an equal volume of buffer instead of the NADPH regenerating system.

Incubation:

- Incubate the reaction mixtures at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
- Termination of Reaction:
 - Stop the reaction at each time point by adding a volume of ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.
- Sample Processing:
 - Vortex the samples to precipitate the microsomal proteins.



- Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of Cyclobenzaprine Noxide

This protocol provides a starting point for the development of a sensitive and specific LC-MS/MS method for the quantification of **Cyclobenzaprine N-oxide**. Method validation according to regulatory guidelines is essential.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (starting point, optimization required):

- Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate Cyclobenzaprine N-oxide from the parent drug and other metabolites.
- Flow Rate: 0.3-0.5 mL/min
- Injection Volume: 5-10 μL
- Column Temperature: 40°C

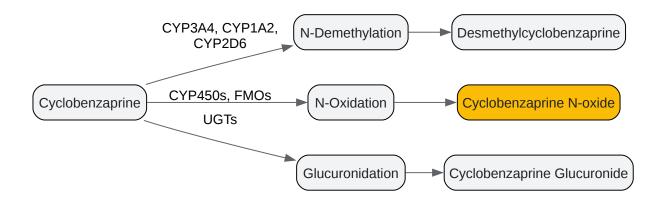
Mass Spectrometric Conditions (to be determined experimentally):

Ionization Mode: Positive Electrospray Ionization (ESI+)



- · Multiple Reaction Monitoring (MRM):
 - The precursor ion for Cyclobenzaprine N-oxide will be its protonated molecular ion [M+H]+. The molecular weight of Cyclobenzaprine N-oxide is 291.39 g/mol, so the precursor ion will be m/z 292.4.
 - The product ion(s) need to be determined by infusing a solution of the Cyclobenzaprine
 N-oxide reference standard into the mass spectrometer and performing a product ion scan.
- MRM Transitions:
 - Cyclobenzaprine: m/z 276.2 → 216.2 (as a reference)[9][10]
 - Cyclobenzaprine N-oxide: m/z 292.4 → [Product Ion (to be determined)]
 - Internal Standard: To be determined based on the selected IS.
- Optimization: Optimize source parameters such as capillary voltage, source temperature, and gas flows to maximize the signal for Cyclobenzaprine N-oxide.

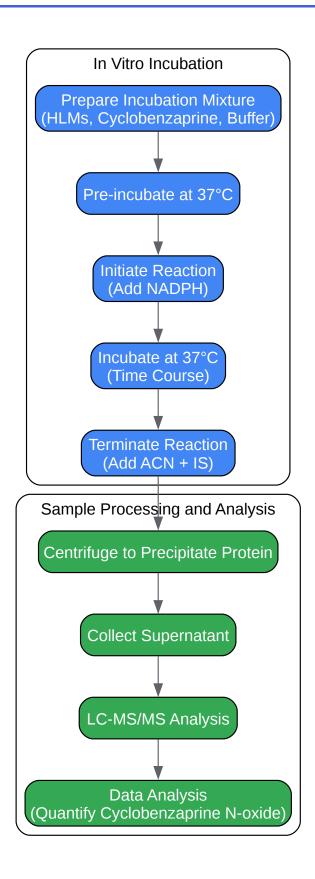
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Metabolic pathways of Cyclobenzaprine.

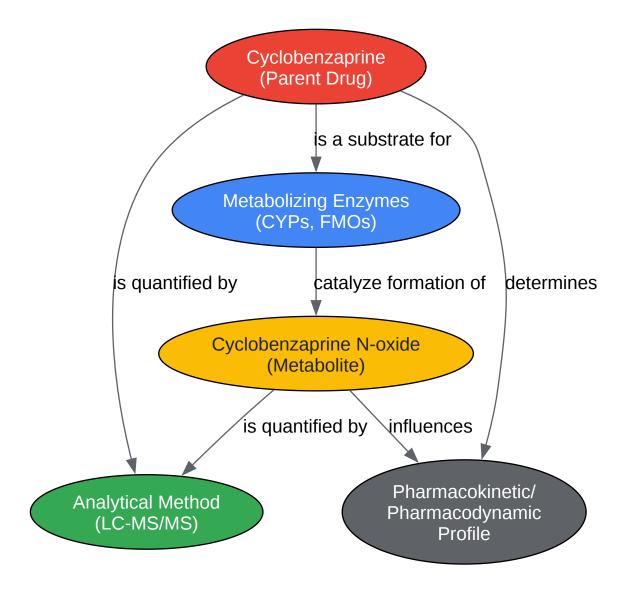




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Workflow for in vitro metabolism study.





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Key relationships in cyclobenzaprine metabolism studies.

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Methodological & Application





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